Kinasic Scaffold Identity vs. Inactive Phenyl Replacement: Evidence from the JNK1 Thiophene-3-carboxamide Series
The thiophene-3-carboxamide core of CAS 1705206-96-7 is essential for kinase inhibitory activity. In a direct comparator study, the thiophene-3-carboxamide parent compound (compound 1) inhibited JNK1 with an IC50 of 26.0 µM, whereas its direct phenyl analog (compound 3), where the thiophene is replaced by a benzene ring, showed complete loss of activity (IC50 > 100 µM) [1]. This demonstrates that the sulfur-containing thiophene heterocycle is a non-negotiable pharmacophoric element for JNK1 binding. The target compound retains this critical thiophene core, distinguishing it from phenyl-based carboxamide analogs that may appear superficially similar.
| Evidence Dimension | JNK1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Thiophene-3-carboxamide scaffold present (core shared with active JNK1 inhibitor series) |
| Comparator Or Baseline | Compound 3 (phenyl replacement of thiophene core): IC50 > 100 µM |
| Quantified Difference | >74 µM improvement in potency attributable to thiophene core retention |
| Conditions | LanthaScreen kinase activity assay; JNK1 enzyme |
Why This Matters
This confirms that the thiophene-3-carboxamide core of CAS 1705206-96-7 is a validated kinase recognition motif, and substitution with a phenyl analog would abolish activity.
- [1] De, S.K., Barile, E., Chen, V., et al. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorg. Med. Chem. 2011, 19 (8), 2582–2588. View Source
